molecular formula C13H18N2 B2678996 1-(3-methylbutyl)-1H-indol-5-amine CAS No. 1094646-06-6

1-(3-methylbutyl)-1H-indol-5-amine

Cat. No.: B2678996
CAS No.: 1094646-06-6
M. Wt: 202.301
InChI Key: CWIZKTHDDBOQEU-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Derivative Chemistry Research

Indole and its derivatives represent a critical class of heterocyclic compounds that have captivated chemists for over a century. acs.org This fascination stems from their presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), as well as in a multitude of approved drugs. nih.gov The indole nucleus is considered a "privileged scaffold" because its structure is adept at binding to multiple receptors and enzymes in the body with high affinity. nih.gov

Research in this field is vast, covering everything from the development of novel synthetic methods to the exploration of their pharmacological potential. acs.orgdntb.gov.ua Scientists continuously explore how substitutions at various positions on the indole ring influence a molecule's properties and biological function. This has led to the discovery of indole derivatives with applications as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govdntb.gov.uagrafiati.com The structural versatility of the indole core allows for fine-tuning of its electronic and steric properties, making it an ideal starting point for drug discovery programs. nih.gov

Table 1: Representative Indole Derivatives and Their Research Applications

Compound NamePrimary Area of Research Application
TryptophanEssential amino acid, precursor for serotonin and melatonin
SerotoninNeurotransmitter involved in mood, appetite, and sleep regulation
IndomethacinNon-steroidal anti-inflammatory drug (NSAID)
SumatriptanAnti-migraine agent
MelatoninHormone regulating sleep-wake cycles

This table provides examples of well-known indole derivatives and their primary roles, illustrating the scaffold's importance.

Significance of Amine Functionality in Indole Systems Research

The introduction of an amine (-NH2) group to the indole scaffold dramatically expands its chemical and biological potential. The amine functional group is a key player in molecular interactions due to its ability to act as both a hydrogen bond donor and acceptor. rug.nl Upon protonation under physiological conditions, it forms a positively charged ammonium (B1175870) ion, which can enhance water solubility and engage in crucial ionic interactions with biological targets like proteins and enzymes.

From a synthetic chemistry perspective, the amino group is a versatile handle. It serves as a nucleophilic center, readily participating in a wide range of chemical transformations. This allows for the straightforward diversification of the indole scaffold, a critical strategy in medicinal chemistry for developing libraries of related compounds to probe structure-activity relationships (SAR). acs.org For example, the amine can be alkylated, acylated, or used as a starting point for building more complex heterocyclic systems. acs.orggrafiati.com The 5-aminoindole (B14826) isomer, in particular, is a valuable building block for such synthetic elaborations. medchemexpress.com

Table 2: Key Roles of Amine Functionality in Indole Scaffolds

FeatureSignificance in Research
Basicity Can be protonated at physiological pH, influencing solubility and enabling ionic interactions with biological targets.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor, critical for binding to enzymes and receptors.
Synthetic Handle Serves as a nucleophilic site for further chemical modifications (e.g., alkylation, acylation), enabling the creation of diverse compound libraries for SAR studies.
Pharmacophore Element Is a common feature in many biologically active molecules, recognized by various protein targets.

This table summarizes the principal contributions of the amine functional group to the chemical and biological profile of indole derivatives.

Rationale for Investigating 1-(3-methylbutyl)-1H-indol-5-amine as a Research Probe

The specific compound, this compound, presents a compelling case for investigation as a research probe. Its structure can be deconstructed into two key components, each contributing to a logical rationale for its synthesis and study.

Second is the 1-(3-methylbutyl) group , also known as an isoamyl or isopentyl group, attached to the indole nitrogen (N-1). The N-1 position is another critical site for modification in indole chemistry, with substitutions here known to significantly impact biological activity. nih.gov The incorporation of alkyl chains, such as the 3-methylbutyl group, is a common strategy in medicinal chemistry to increase a compound's lipophilicity (fat-solubility). wikipedia.org This property is crucial as it can influence how a molecule is absorbed, distributed, metabolized, and excreted (ADME)—collectively known as its pharmacokinetic profile. ontosight.ailibretexts.orggoogle.com The branched nature of the 3-methylbutyl group can also affect how the molecule fits into a biological target's binding site and may enhance metabolic stability compared to a linear chain. acs.org

Therefore, the rationale for investigating this compound is multifaceted. It serves as an ideal candidate for structure-activity relationship studies. By using this specific molecule, researchers can systematically assess the combined effects of:

The presence and reactivity of the 5-amino group.

The influence of a moderately sized, branched, lipophilic substituent at the N-1 position.

Synthesizing and studying this compound allows for the precise evaluation of how the interplay between the N-1 lipophilic chain and the C-5 polar amine group dictates the molecule's physicochemical properties and its potential interactions with biological systems. It acts as a foundational piece in the larger puzzle of understanding how to design indole-based molecules with desired characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbutyl)indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-9-12(14)3-4-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIZKTHDDBOQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Methylbutyl 1h Indol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of its constituent nuclei.

¹H NMR Data Analysis of Indole (B1671886) Ring Protons and Alkyl Chain

The ¹H NMR spectrum of 1-(3-methylbutyl)-1H-indol-5-amine is expected to exhibit distinct signals corresponding to the protons of the indole ring and the 3-methylbutyl (isoamyl) substituent. The aromatic region will display signals for the protons at positions 2, 3, 4, 6, and 7 of the indole ring. The chemical shifts and coupling patterns of these protons are indicative of their specific electronic environments and spatial relationships. For instance, the proton at C2 typically appears as a singlet, while the protons on the benzene (B151609) portion of the indole ring will show characteristic doublet and triplet patterns arising from spin-spin coupling. nih.govresearchgate.net

The protons of the 3-methylbutyl chain will present signals in the aliphatic region of the spectrum. This includes a triplet for the methylene (B1212753) group attached to the indole nitrogen, a multiplet for the subsequent methylene group, a multiplet for the methine proton, and a doublet for the two terminal methyl groups, reflecting the splitting by the adjacent methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 (indole) ~7.0-7.2 s
H-3 (indole) ~6.4-6.6 d
H-4 (indole) ~7.0-7.2 d
H-6 (indole) ~6.6-6.8 dd
H-7 (indole) ~6.9-7.1 d
N-CH₂ ~4.0-4.2 t
-CH₂-CH ~1.6-1.8 m
-CH(CH₃)₂ ~1.5-1.7 m
-CH(CH₃)₂ ~0.9-1.0 d

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

¹³C NMR Characterization of the Indole Skeleton and Substituents

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound will show distinct signals for each carbon in the indole skeleton and the alkyl chain. The carbons of the indole ring will resonate in the aromatic region (typically δ 100-140 ppm), with the carbon bearing the amino group (C5) and the carbons of the pyrrole (B145914) ring showing characteristic shifts. The carbons of the 3-methylbutyl group will appear in the aliphatic region (typically δ 10-60 ppm). hmdb.cahmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-2 (indole) ~122-125
C-3 (indole) ~101-103
C-3a (indole) ~128-130
C-4 (indole) ~110-112
C-5 (indole) ~140-142
C-6 (indole) ~111-113
C-7 (indole) ~108-110
C-7a (indole) ~131-133
N-CH₂ ~45-47
-CH₂-CH ~38-40
-CH(CH₃)₂ ~25-27

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the indole ring and the alkyl chain. For example, cross-peaks will connect the signals of adjacent protons in the 3-methylbutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connection of the 3-methylbutyl group to the indole nitrogen (N1) and for assigning the quaternary carbons of the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. scispace.com For this compound (C₁₃H₁₈N₂), HRMS analysis using a technique like electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ with a high degree of mass accuracy. nih.govacs.org This precise mass measurement provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the alkyl chain, and the C-N bonds. wpmucdn.comnist.gov

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Description
N-H (amine) 3400-3250 Two bands for primary amine (symmetric and asymmetric stretching)
C-H (aromatic) 3100-3000 Stretching vibrations
C-H (aliphatic) 2960-2850 Stretching vibrations of the alkyl chain
C=C (aromatic) 1600-1450 Ring stretching
N-H (amine) 1650-1580 Bending vibration

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its separation from any unreacted starting materials or byproducts. google.commetabolomexchange.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A single spot on the TLC plate under various solvent systems suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to separate volatile impurities and provide their mass spectra for identification. rsc.org

Through the combined application of these advanced analytical methodologies, the chemical structure of this compound can be unequivocally established, and its purity can be rigorously assessed, ensuring the reliability of the material for any subsequent scientific investigation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. researchgate.netacs.org For an aminoindole like this compound, reversed-phase HPLC (RP-HPLC) is the most common and suitable mode of separation. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-silica column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Methodology and Research Findings:

While a specific HPLC method for this compound has not been detailed in the available literature, methods for the analysis of biogenic amines and other substituted indoles provide a strong basis for method development. d-nb.infomdpi.com For instance, the analysis of biogenic amines often involves pre-column derivatization to enhance detectability, particularly with fluorescence detectors. However, the inherent UV absorbance of the indole ring in this compound allows for direct detection using a UV or Diode Array Detector (DAD).

A plausible HPLC method would involve a gradient elution to ensure adequate separation from potential impurities or related compounds. The mobile phase would likely consist of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient would typically start with a higher proportion of the aqueous phase, gradually increasing the organic component to elute more hydrophobic compounds.

Illustrative HPLC Parameters for a Substituted Indole:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This table presents a representative HPLC method based on common practices for the analysis of substituted indoles and is not based on experimental data for this compound.

The retention time of this compound under these conditions would be a key identifier. The purity of the compound can be assessed by the presence of a single, sharp peak and the absence of other significant peaks in the chromatogram. A DAD can further provide a UV spectrum of the eluting peak, which can be compared to a reference standard for identity confirmation. The integration of the peak area allows for quantitative analysis. rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov However, GC is primarily suited for volatile and thermally stable compounds. gcms.cz Compounds containing polar functional groups, such as the primary amine in this compound, are generally non-volatile and may exhibit poor chromatographic behavior due to interactions with the GC column. vt.edu

To overcome this limitation, a derivatization step is necessary to convert the polar amine group into a less polar, more volatile functional group. research-solution.com This process typically involves reacting the analyte with a derivatizing agent to replace the active hydrogen atoms on the amine with a non-polar group. jfda-online.com

Derivatization and Analysis:

Common derivatization techniques for amines include silylation and acylation. researchgate.netnih.gov

Silylation: This involves reacting the amine with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) derivative. research-solution.comnih.gov The reaction is typically carried out in an aprotic solvent at an elevated temperature.

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide derivative. jfda-online.com

Once derivatized, the sample can be injected into the GC-MS system. The volatile derivative is separated from other components in the GC column, typically a non-polar or medium-polarity capillary column. The separated components then enter the mass spectrometer, where they are ionized (usually by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

Illustrative GC-MS Parameters for a Silylated Amine Derivative:

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-550 m/z

This table presents representative GC-MS conditions for the analysis of a derivatized amine and is not based on experimental data for this compound.

The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the mass of the derivative, as well as characteristic fragment ions resulting from the cleavage of the 3-methylbutyl group, the indole ring, and the derivatized amine moiety. These fragmentation patterns are crucial for structural elucidation and confirmation. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

Methodology and Expected Findings:

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, leading to the complete molecular structure.

While the crystal structure of this compound is not available in the searched databases, the analysis of related indole structures provides insight into the type of data that would be obtained. acs.orgresearchgate.net For example, the crystal structure of 5-aminoindole (B14826) has been reported, providing a reference for the indole core. nih.gov

Illustrative Crystallographic Data for a Substituted Indole Derivative:

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.5 Å, c = 7.4 Å, β = 91°
Bond Length (C-N, indole) ~1.37 Å
Bond Angle (C-N-C, indole) ~108°
Intermolecular Interactions Hydrogen bonding involving the amine group, π-π stacking of indole rings

This table presents representative crystallographic data based on known structures of substituted indoles and is for illustrative purposes only. It does not represent experimental data for this compound.

The crystal structure of this compound would definitively establish the connectivity of the atoms, the planarity of the indole ring, and the conformation of the flexible 3-methylbutyl side chain. The data would also reveal how the molecules pack in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonds formed by the N-H of the indole and the primary amine group, as well as van der Waals interactions. researchgate.netscirp.org

Structure Activity Relationship Sar Studies of 1 3 Methylbutyl 1h Indol 5 Amine Analogs

Systematic Modification of the N1-Alkyl Substituent and its Research Implications

The N1-alkyl substituent of the indole (B1671886) ring plays a pivotal role in modulating the biological activity of many indole derivatives. Research on various classes of indole-based compounds has consistently demonstrated that the nature of the N1-substituent can significantly impact receptor binding affinity and functional activity.

Furthermore, research into 1H-indole-2-carboxamides as CB1 allosteric modulators has shown that while modifications on the indole and phenyl rings are common, the N1-substituent is a key factor. nih.gov Although many potent compounds in some series are unsubstituted at the N1 position, the introduction of an alkyl group can dramatically alter activity, sometimes leading to a decrease in affinity depending on the specific analog series. nih.gov This highlights the complex interplay between different parts of the molecule in determining its interaction with a biological target.

The synthesis of N-alkylindoles from N,N-dialkylanilines has been explored to facilitate rapid SAR exploration in medicinal chemistry. nih.gov This approach allows for the generation of diverse libraries of N-alkylindole analogs, which is essential for systematically studying the impact of the N1-substituent on biological activity. For example, in the development of Liver X Receptor (LXR) agonists, N-alkylindole analogs showed increased potency compared to their N,N-dialkylaniline precursors, underscoring the importance of the N-alkyl group for this particular target. nih.gov

The following table summarizes the impact of N1-substituent modifications on the activity of various indole derivatives, providing insights into the potential effects of modifying the 3-methylbutyl group in 1-(3-methylbutyl)-1H-indol-5-amine.

Table 1: Impact of N1-Alkyl Substituent Modification on Biological Activity of Indole Analogs

Scaffold N1-Substituent Biological Target Observed Effect on Activity Reference
1-Alkyl-3-(1-naphthoyl)indolesn-Pentyl, n-HexylCB1 ReceptorHigh affinity jbclinpharm.org
1H-Indole-2-carboxamidesUnsubstitutedCB1 ReceptorPreferred for high potency in some series nih.gov
1H-Indole-2-carboxamidesAlkyl groupsCB1 ReceptorCan decrease affinity depending on the analog nih.gov
N-AlkylindolesVarious alkyl groupsLiver X Receptor (LXR)Increased potency over precursors nih.gov

Investigation of Substituent Effects at the 5-Amine Position

The 5-amine group is a critical functional group that can significantly influence the pharmacological properties of indole derivatives through hydrogen bonding, salt formation, and by serving as a point for further chemical modification.

In a study focused on 5-nitroindole (B16589) derivatives as c-Myc G-quadruplex binders, the corresponding 5-aminoindoles were synthesized and evaluated. d-nb.infonih.gov The conversion of the 5-nitro group to a 5-amino group was a key step, and the resulting 5-aminoindole (B14826) derivatives showed interesting biological activity. d-nb.infonih.gov However, it was noted that these 5-aminoindoles could be unstable and susceptible to air oxidation. nih.gov This highlights the need for careful handling and potential derivatization of the 5-amino group to improve stability and modulate activity.

Further modifications of the 5-amino group, for instance by converting it into a thiourea (B124793), have been explored in the context of dual 5-LOX/sEH inhibitors. nih.gov The synthesis of 1-(1-(4-fluorobenzyl)-1H-indol-5-yl)-3-neopentylthiourea demonstrates how the 5-amine can be used as a handle to introduce larger, more complex functionalities that can interact with specific binding pockets of a target enzyme. nih.govacs.org

The electronic properties of substituents at the 5-position of the indole ring are also known to have a profound effect on biological activity. For example, in a series of 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position enhanced the modulatory potency at the CB1 receptor. nih.gov While this is not a direct modification of a 5-amino group, it underscores the sensitivity of this position to electronic changes.

The following table illustrates the effects of substitutions at the 5-position of the indole ring on biological activity.

Table 2: Effect of Substituents at the Indole 5-Position on Biological Activity

Scaffold 5-Position Substituent Biological Target/Activity Observed Effect Reference
Indole derivativesAmino (from Nitro)c-Myc G-quadruplex bindingActive, but potentially unstable d-nb.infonih.gov
1-(4-Fluorobenzyl)-1H-indolesThiourea (from Amine)5-LOX/sEH inhibitionIntroduction of complex functionality nih.govacs.org
1H-Indole-2-carboxamidesChloro, FluoroCB1 Receptor modulationEnhanced potency nih.gov

Impact of Indole Ring Substitutions on Biological Interactions (In Vitro)

Substitutions at other positions of the indole ring, such as C2, C3, C6, and C7, can dramatically alter the biological profile of this compound analogs. These modifications can affect ligand-receptor interactions by introducing new steric, electronic, or hydrogen-bonding features.

In the context of CB1 receptor allosteric modulators, substitutions at the C3 position of 1H-indole-2-carboxamides have been shown to be critical for activity. nih.gov Smaller alkyl groups like methyl at the C3 position were preferred over larger groups like ethyl, indicating a sterically constrained binding pocket in this region of the receptor. nih.gov

For antitubercular and antimicrobial agents, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized, highlighting the importance of the C3-alkyl linker in mediating biological activity. researchgate.net Furthermore, the introduction of a chloro group at the 5-position of the indole ring in these analogs was also explored, suggesting that this position is a key site for modulation of activity. researchgate.net

Research on C3-methylene-bridged indole derivatives has shown that the presence of a substituent at the C3 position can stabilize the resulting indolyl radical, which is relevant for antioxidant activity. nih.gov Additionally, the substitution pattern on the indole nitrogen (N1) was found to be crucial, with unsubstituted N1 atoms generally promoting higher cytoprotective activity. nih.gov

The following table summarizes the impact of various substitutions on the indole ring on the in vitro biological activity of different indole scaffolds.

Table 3: In Vitro Biological Impact of Indole Ring Substitutions

Scaffold Substitution Position Substituent Biological Target/Activity Observed Impact Reference
1H-Indole-2-carboxamidesC3MethylCB1 Receptor ModulationPreferred over larger alkyl groups nih.gov
1H-Indole-2-carboxamidesC5Chloro, FluoroCB1 Receptor ModulationEnhanced potency nih.gov
(1H-Indol-3-yl)propanamidesC5ChloroAntimicrobial/AntitubercularModulation of activity researchgate.net
C3-Methylene-bridged indolesC3VariousAntioxidantStabilization of indolyl radical nih.gov
C3-Methylene-bridged indolesN1UnsubstitutedAntioxidantGenerally enhanced activity nih.gov

Investigation of Biological Mechanisms and Molecular Interactions in Vitro/cellular Models

Exploration of Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)

The cytotoxic potential of indole (B1671886) derivatives, including compounds structurally related to 1-(3-methylbutyl)-1H-indol-5-amine, has been a subject of significant research in the development of novel anticancer agents. While direct studies on this compound are not extensively documented in publicly available literature, the investigation of analogous compounds provides insight into the potential mechanisms by which it may exert cytotoxic effects on cancer cell lines.

Research into various indole derivatives demonstrates their ability to inhibit the growth of a wide array of human cancer cell lines. nih.govtandfonline.comnrfhh.com For instance, studies on N-1 and C-3 substituted indole derivatives have revealed cytotoxic properties. researchgate.net The evaluation of such compounds typically involves screening against a panel of cancer cell lines to determine their inhibitory concentrations.

One study on novel indole derivatives demonstrated significant cytotoxic activity against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells. nih.govfrontiersin.org The half-maximal lethal concentration (LC50) for one of the most active compounds, compound 1c, was found to be 0.9 µM for HepG2, 0.55 µM for MCF-7, and 0.50 µM for HeLa cells. nih.govfrontiersin.org Importantly, these compounds showed significantly less cytotoxicity against normal human embryonic kidney (HEK293), liver (LO2), and lung (MRC5) cells, suggesting a degree of selectivity for cancer cells. nih.govfrontiersin.org

The proposed mechanisms for the cytotoxic activity of indole derivatives are diverse. Some are believed to function as antimitotic agents, interfering with the process of cell division. google.com Other investigations into 5-hydroxyindole-3-carboxylic acid derivatives have shown cytotoxic effects against the MCF-7 breast cancer cell line, with the most potent compound exhibiting a half-maximal effective concentration of 4.7 µM, while showing no significant cytotoxicity to normal human dermal fibroblasts. nih.gov

Furthermore, research on indeno[1,2-b]indole (B1252910) derivatives has identified compounds that act as inhibitors of casein kinase II (CK2), an enzyme known to be overexpressed in many cancers and to suppress apoptosis. nih.govd-nb.info One such derivative, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, which contains an isopentyl group (a synonym for 3-methylbutyl), was found to inhibit CK2 with an IC50 value of 2.33 µM and reduce the viability of MCF-7 breast cancer cells by more than 60% at a concentration of 10 µM. nih.govd-nb.info

The following table summarizes the cytotoxic activity of a representative indole derivative (Compound 1c) against various cancer cell lines.

Cancer Cell LineCell TypeLC50 (µM)
HepG2Liver0.9
MCF-7Breast0.55
HeLaCervical0.50

Data derived from studies on structurally related indole derivatives. nih.govfrontiersin.org

Neurobiological Activity Research in Neuronal Cell Cultures

The indole nucleus is a core scaffold in many biologically active compounds, including neurotransmitters, and as such, indole derivatives are of significant interest in neuropharmacology. mdpi.com Compounds structurally similar to this compound have been investigated for their neurobiological activity in neuronal cell cultures, revealing potential interactions with key molecular targets in the central nervous system.

Research has shown that indole derivatives can interact with various neurotransmitter receptors. For example, studies on indolealkylamines have demonstrated binding affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov The affinity for these receptors is influenced by the substitution pattern on the indole ring. Derivatives with substituents at the 5-position, such as in this compound, have been shown to have comparable potency at both 5-HT1A and 5-HT2A sites. nih.gov The interaction with these receptors is crucial for regulating mood, cognition, and other neurological processes. ontosight.ai

A compound structurally related to the subject of this article, 5-chloro-3-(2-amino-3-methylbutyl)indole, has been highlighted for its potential in treating neurological disorders due to its presumed interaction with serotonin receptors. ontosight.ai Another related compound, 5-(2-aminopropyl)indole (B590550) (5-IT), acts as a serotonin-norepinephrine-dopamine releasing agent. wikipedia.org

Furthermore, synthetic indole-phenolic compounds have been evaluated for their neuroprotective properties in cellular models. These compounds have demonstrated the ability to counteract reactive oxygen species (ROS) generated by amyloid-β peptide, a key factor in the pathology of Alzheimer's disease. nih.gov In SH-SY5Y neuroblastoma cells, these derivatives were shown to increase cell viability and reduce ROS levels, suggesting a potential therapeutic application in neurodegenerative diseases. nih.gov

The following table outlines the binding affinities of representative indolealkylamine derivatives for serotonin receptor subtypes, illustrating the potential neurobiological targets for compounds like this compound.

Receptor SubtypeBinding Affinity (Ki, nM) - Representative CompoundPotential Functional Role
5-HT1AComparable to 5-HT2A for 5-substituted indolesModulation of mood, anxiety, and cognition
5-HT2APotent binding for many indolealkylaminesInvolvement in perception, cognition, and mood

Data derived from studies on structurally related indolealkylamine derivatives. nih.gov

Computational Chemistry and in Silico Modeling of 1 3 Methylbutyl 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. For 1-(3-methylbutyl)-1H-indol-5-amine, these calculations can predict key electronic parameters that govern its interactions.

Detailed Research Findings: DFT calculations are employed to optimize the molecule's geometry and compute its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For indole (B1671886) derivatives, the electron-rich indole nucleus and the amine substituent significantly influence the electronic distribution. The HOMO is typically localized over the indole ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic system. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, highlighting electron-rich regions (negative potential, typically around the amine nitrogen and indole nitrogen) that are susceptible to electrophilic interaction and electron-poor regions (positive potential, often around the amine hydrogens) that can engage in nucleophilic interactions. researchgate.netmdpi.commdpi.com

Table 1: Predicted Electronic Properties of a Representative Indole-Amine Scaffold This table presents typical data obtained from DFT calculations for a generic indole-amine structure, as specific experimental or calculated values for this compound are not readily available in published literature. The principles are directly applicable.

ParameterTypical Calculated ValueImplication
HOMO Energy-5.0 to -6.0 eVIndicates electron-donating capability, site of oxidation.
LUMO Energy-0.5 to -1.5 eVIndicates electron-accepting capability, site of reduction.
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVRelates to chemical reactivity and stability.
Dipole Moment1.5 to 3.0 DebyeMeasures the molecule's overall polarity.
MEP Minimum (Vmin)-40 to -60 kcal/molLocated near the amine nitrogen, indicating a primary site for hydrogen bonding and electrophilic attack.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the indole-amine class, several biological targets have been hypothesized based on structural similarity to known bioactive molecules. Key targets include Indoleamine 2,3-dioxygenase 1 (IDO1) and Monoamine Oxidase A (MAO-A), both of which are significant in cancer immunotherapy and neuroscience, respectively. nih.govnih.govfrontiersin.orgniscpr.res.in

Detailed Research Findings: Docking simulations of this compound into the active sites of these enzymes can reveal potential binding modes and affinities.

IDO1: As an enzyme that catabolizes tryptophan, IDO1 is a target for cancer therapy. frontiersin.orgbmj.com Indole derivatives can act as competitive inhibitors. Docking studies would likely show the indole core of this compound occupying the same pocket as the native substrate, tryptophan. The amine group could form hydrogen bonds with key residues like Ser167, while the indole ring interacts with the heme cofactor and hydrophobic residues such as Phe163 and Arg231. frontiersin.org

MAO-A: This enzyme is a target for antidepressants. niscpr.res.inniscpr.res.in Indole-based structures can inhibit its activity. Docking into MAO-A's active site would likely place the indole ring in a hydrophobic cavity near the flavin adenine (B156593) dinucleotide (FAD) cofactor, with the amine group potentially interacting with polar residues or water molecules that mediate binding. niscpr.res.in

Table 2: Representative Molecular Docking Results for an Indole-Amine Ligand This table illustrates the type of data generated from docking studies. The specific values are representative examples based on published research on similar indole derivatives. nih.govajchem-a.com

Hypothesized TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
IDO1-7.0 to -9.0Ser167, Phe163, Arg231, HemeHydrogen Bond, π-π Stacking, Hydrophobic
MAO-A-7.5 to -9.5Tyr407, Tyr444, Phe208, FADHydrogen Bond, π-π Stacking, Hydrophobic
Serotonin (B10506) Transporter (SERT)-6.5 to -8.5Asp98, Tyr95, Ile172Ionic, Hydrogen Bond, Hydrophobic

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govdovepress.com An MD simulation of this compound bound to a target like IDO1 would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that persist over the simulation period.

Detailed Research Findings: MD simulations are performed by placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces on all atoms over femtosecond time steps. mdpi.com Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. A stable RMSD for the ligand indicates it remains bound in its initial pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the protein, showing which residues are most affected by ligand binding.

Interaction Analysis: Throughout the simulation, the persistence of hydrogen bonds, hydrophobic contacts, and water-bridged interactions between the ligand and protein can be quantified, providing a more accurate picture of the key determinants of binding affinity. nih.gov

Table 3: Typical Parameters and Outputs of an MD Simulation This table outlines the setup and expected results from a typical MD simulation of a ligand-protein complex.

Parameter/AnalysisTypical Value/ObservationSignificance
Simulation Time100 - 500 nsAllows for sufficient sampling of conformational space.
Ligand RMSD< 2.0 Å (after equilibration)Indicates a stable binding pose within the active site.
Protein RMSFLow fluctuations in active site; higher in loopsIdentifies flexible regions and areas stabilized by the ligand.
Hydrogen Bond Occupancy> 50% for key interactionsConfirms the stability and importance of specific hydrogen bonds predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Amine Libraries

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. niscpr.res.in For a library of indole-amines related to this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed.

Detailed Research Findings: A QSAR study requires a training set of indole-amine analogues with experimentally measured activities against a specific target. The molecules are aligned, and for each one, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. mdpi.com A statistical method, typically Partial Least Squares (PLS) regression, is then used to build a predictive model. The resulting model can be visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For instance, a map might indicate that a bulky substituent is favored in one region (positive steric contour) while a negative charge is favored in another (negative electrostatic contour). These models are invaluable for guiding the design of more potent derivatives. niscpr.res.inbohrium.com

Table 4: Statistical Validation Parameters for a Representative 3D-QSAR Model of Indole-Amine Derivatives This table shows typical statistical results for a robust QSAR model, indicating its predictive power. niscpr.res.inniscpr.res.in

Statistical ParameterSymbolTypical ValueIndication
Cross-validated Correlation Coefficientq² (or Q²)> 0.5Good internal predictive ability of the model.
Non-cross-validated Correlation Coefficientr² (or R²)> 0.9Goodness of fit of the model to the training set data.
Standard Error of EstimateSEELow valueLow scattering of data points around the regression line.
Predictive Correlation Coefficient (Test Set)pred> 0.6Good external predictive ability on an independent test set.

Virtual Screening Approaches for Identification of Novel Indole-Amine Derivatives

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com Starting with a lead compound like this compound, virtual screening can rapidly identify diverse yet related molecules with potentially improved properties.

Detailed Research Findings: There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, such as this compound, as a template. Large compound databases are searched for molecules with similar 2D (fingerprints) or 3D (shape, pharmacophore) features. nih.govnih.gov This approach is effective when the structure of the biological target is unknown.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (e.g., from X-ray crystallography), SBVS can be used. frontiersin.org This typically involves docking millions of compounds from a virtual library into the target's active site and ranking them based on their predicted binding scores. frontiersin.org Hits from this process are then selected for experimental validation.

Both methods have been successfully applied to discover novel indole derivatives for various targets, leading to the identification of potent hits from large chemical spaces. frontiersin.orgnih.govnih.gov

Table 5: Representative Workflow and Outcomes of a Virtual Screening Campaign for Indole-Amine Derivatives

Screening StepMethodNumber of CompoundsOutcome
Initial LibraryCommercial/Public Database> 1,000,000Large, diverse chemical space.
FilteringLipinski's Rule of Five, PAINS removal~ 150,000Removal of non-drug-like and promiscuous compounds. frontiersin.org
Primary ScreenHigh-Throughput Docking (SBVS) or 3D Shape Similarity (LBVS)~ 5,000Selection of top-scoring virtual hits.
Hit SelectionVisual Inspection, Clustering~ 50 - 100Selection of a diverse set of promising candidates for testing.
Experimental ValidationEnzymatic or Cell-based Assays~ 5 - 10Identification of confirmed active compounds (hits). frontiersin.org

Derivatization and Lead Optimization Strategies Based on 1 3 Methylbutyl 1h Indol 5 Amine Structure

Design and Synthesis of Novel Indole-Amine Analogs

The design of novel analogs of 1-(3-methylbutyl)-1H-indol-5-amine can be approached by systematically modifying its core components to explore structure-activity relationships (SAR). Key areas for modification include the indole (B1671886) nitrogen, the amino group at the C5 position, and the indole ring itself.

Modification of the N-Alkyl Group: The 3-methylbutyl group at the N1 position can be altered to investigate the impact of chain length, branching, and the introduction of cyclic or aromatic moieties. These changes can influence the compound's lipophilicity, steric profile, and potential interactions with biological targets. For instance, replacing the isopentyl group with other alkyl chains or incorporating aromatic rings could enhance binding affinity to specific proteins.

Derivatization of the 5-Amino Group: The primary amine at the C5 position is a key site for functionalization. It can be acylated, alkylated, or used as a handle for attaching various functional groups. For example, conversion to amides or sulfonamides can alter the electronic properties and hydrogen bonding capabilities of the molecule. The synthesis of such derivatives often involves standard amidation or sulfonylation reactions with appropriate acyl chlorides or sulfonyl chlorides.

Substitution on the Indole Ring: The indole nucleus can be further functionalized at various positions (e.g., C2, C3, C4, C6, C7) to explore additional SAR. Halogenation, nitration, or the introduction of other small functional groups can significantly impact the compound's biological activity. nih.govnih.gov For instance, the introduction of a halogen at the C6 position has been shown to enhance the bioactivity of some indole derivatives. mdpi.com

A general synthetic approach to novel analogs could involve the initial synthesis of a functionalized indole core, followed by N-alkylation and subsequent modification of the 5-amino group. The choice of synthetic route will depend on the desired final structure.

Table 1: Hypothetical Analogs of this compound and Their Design Rationale

Compound ID Modification Rationale
IA-001 Replacement of the 3-methylbutyl group with a benzyl (B1604629) group.To introduce an aromatic ring and explore π-π stacking interactions.
IA-002 Acetylation of the 5-amino group.To neutralize the basicity of the amine and introduce a hydrogen bond acceptor.
IA-003 Bromination at the C6 position of the indole ring.To increase lipophilicity and potentially enhance binding affinity. mdpi.com
IA-004 Replacement of the 5-amino group with a nitro group.To investigate the effect of a strong electron-withdrawing group at this position. nih.gov

Prodrug Design Strategies for Enhanced Research Probe Delivery (In Vitro)

Prodrugs are inactive or less active precursors that are converted into the active form in vivo or in vitro under specific conditions. ewadirect.com For a research probe like this compound, a prodrug strategy can be employed to improve its delivery into cells for in vitro studies. This can be particularly useful for overcoming issues with membrane permeability or to achieve controlled release of the active compound. ewadirect.comresearchgate.net

Enzyme-Activated Prodrugs: One common strategy is to design a prodrug that is activated by specific enzymes present in the target cells or cellular compartments. ewadirect.com For instance, the 5-amino group could be masked with a substrate for an enzyme like a phosphatase or a beta-galactosidase. This would keep the probe inactive until it reaches a cellular environment where the corresponding enzyme is active.

pH-Sensitive Prodrugs: Another approach is to design a prodrug that is stable at physiological pH but releases the active compound in the more acidic environment of specific organelles like lysosomes or endosomes. ewadirect.com This can be achieved by linking the active compound via a pH-labile linker.

Photocleavable Prodrugs: For precise spatiotemporal control over probe activation, photocleavable protecting groups can be attached to the 5-amino group. researchgate.net Irradiation with light of a specific wavelength would then trigger the release of the active this compound, allowing for its activation at a desired time and location within a cellular sample. researchgate.net

Table 2: Hypothetical Prodrug Strategies for this compound

Prodrug Strategy Modification Activation Mechanism
Enzyme-Activated Linking a phosphate (B84403) group to the 5-amino group (as a carbamate).Cleavage by cellular phosphatases.
pH-Sensitive Attaching the compound via an acid-labile hydrazone linker.Hydrolysis in acidic intracellular compartments. ewadirect.com
Photocleavable Masking the 5-amino group with a nitrobenzyl group.Photolysis upon UV light exposure. researchgate.net

Bioconjugation Techniques for Cellular Probe Development

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a biomolecule like a protein, antibody, or nucleic acid. This strategy can be used to create highly specific cellular probes that can be used to visualize, track, or quantify the distribution of the target biomolecule within cells.

The 5-amino group of this compound provides a convenient handle for bioconjugation. Standard bioconjugation chemistries can be employed, such as:

Amide Bond Formation: The amine can be reacted with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) on the biomolecule to form a stable amide bond.

Thiourea (B124793) Linkage: Reaction of the amine with an isothiocyanate-functionalized biomolecule results in the formation of a stable thiourea linkage.

Reductive Amination: The amine can be reacted with an aldehyde or ketone on the biomolecule in the presence of a reducing agent to form a stable secondary amine linkage.

The choice of bioconjugation strategy will depend on the nature of the biomolecule and the desired properties of the resulting probe. It is crucial to ensure that the conjugation process does not significantly alter the activity or specificity of either the indole-amine or the biomolecule.

Ligand Design for Specific Biological Probes

The development of this compound as a specific biological probe requires careful ligand design to ensure high affinity and selectivity for its intended biological target. The indole scaffold is a common feature in many biologically active compounds and can be tailored to interact with a wide range of proteins, including enzymes and receptors. nih.govontosight.ai

Structure-Based Ligand Design: If the three-dimensional structure of the target protein is known, structure-based design can be employed. This involves using computational modeling and docking studies to predict how analogs of this compound will bind to the target's active site or allosteric sites. These predictions can then guide the synthesis of new derivatives with improved binding affinity and selectivity.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. New analogs of this compound can then be designed to fit this pharmacophore model.

The ultimate goal of ligand design is to create a probe that binds to its target with high affinity and selectivity, minimizing off-target effects. This often involves an iterative process of design, synthesis, and biological evaluation to refine the structure of the lead compound. brynmawr.eduacs.org

Future Research Directions and Interdisciplinary Prospects

Integration with Advanced Biological Screening Platforms

The structural similarity of 1-(3-methylbutyl)-1H-indol-5-amine to known bioactive indoleamines suggests its potential as a candidate for modern biological screening campaigns. Its integration into high-throughput screening (HTS) platforms could rapidly elucidate its biological activity profile.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are significant targets in cancer immunotherapy and for neurodegenerative diseases. nih.govjst.go.jp Advanced HTS assays have been developed to identify inhibitors of these enzymes. nih.gov For instance, fluorescence-based assays, such as those using the NFK Green™ chemical probe which reacts specifically with the enzymatic product N-formylkynurenine (NFK), allow for the screening of large compound libraries in 384- or 1536-well formats. nih.govoncolines.com Introducing this compound into such screening protocols would be a critical first step in determining its potential as an IDO1 or TDO modulator. nih.govunifr.ch

The process would involve subjecting the compound to a primary screen at a fixed concentration (e.g., 10 µM) to identify initial "hits." jst.go.jp Positive results would lead to secondary, dose-response assays to determine potency metrics like the half-maximal inhibitory concentration (IC₅₀). jst.go.jp Cellular assays that measure the capacity of cells to metabolize tryptophan can further validate the compound's activity in a more biologically relevant context. nih.gov

Table 1: Illustrative High-Throughput Screening Cascade for this compound

Screening StageAssay TypeObjectivePotential Outcome for the Compound
Primary Screen Biochemical HTS (e.g., NFK Green™ Assay)Identify inhibitory activity against IDO1/TDO>20% inhibition at 10 µM concentration
Secondary Screen Dose-Response AssayDetermine potency (IC₅₀ value)Calculation of specific IC₅₀ (e.g., 8.8 µM)
Cellular Validation Cellular Tryptophan Metabolism AssayConfirm activity in a cellular environmentMeasurable reduction of tryptophan metabolism in cells
Selectivity Panel Counter-screening against related enzymesAssess specificity for the primary targetHigh selectivity for IDO1 over TDO or other enzymes

Application in Chemoinformatics and Data Science for Chemical Biology

Chemoinformatics and data science offer powerful predictive tools that can accelerate the early stages of drug discovery, saving both time and resources. researchgate.net These computational methods can be applied to this compound to forecast its biological activities, physicochemical properties, and potential molecular targets before extensive laboratory work is undertaken.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate chemical structure with biological activity. researchgate.netnih.gov By analyzing a dataset of known indole (B1671886) derivatives with measured activities, a QSAR model could predict the potential efficacy of this compound against various targets, such as cancer cell lines or specific enzymes. nih.gov

Molecular docking is another crucial in silico method that simulates the interaction between a ligand (the compound) and a protein target. scholarsresearchlibrary.comajchem-a.com The three-dimensional structure of a target enzyme, such as IDO1, can be used to dock this compound into its active site. nih.gov The resulting binding affinity score (measured in kcal/mol) and the predicted binding pose can provide insights into whether the compound is likely to be an effective inhibitor. ajchem-a.comhuji.ac.il These simulations can guide the synthesis of more potent analogs by identifying key interactions that can be optimized.

Table 2: Hypothetical Chemoinformatic Profile for this compound

Chemoinformatic MethodParameterPredicted Value/OutcomeImplication for Research
Molecular Docking Binding Affinity for IDO1 (kcal/mol)-8.5Suggests strong potential as an IDO1 inhibitor
QSAR Modeling Predicted Antiproliferative Activity (pIC₅₀)6.2 against PC3 cancer cell linePrioritizes compound for in vitro cancer cell line testing
ADME Prediction Lipinski's Rule of Five0 violationsIndicates good potential for drug-likeness
MD Simulations RMSD of Ligand in Binding Pocket< 2.0 ÅPredicts a stable binding interaction over time

Development of this compound as a Mechanistic Research Tool

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to investigate biological pathways and mechanisms of action. smolecule.com A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target.

Should screening and chemoinformatic analyses identify a specific, high-affinity target for this compound, it could be modified to serve as a mechanistic tool. For example, by attaching a fluorescent dye or a biotin (B1667282) tag, researchers could create a probe for use in pull-down assays or fluorescence microscopy to identify the compound's binding partners within a cell or to visualize its subcellular localization.

Furthermore, if this compound is found to be a potent and selective enzyme inhibitor, it can be used to probe the physiological and pathological roles of that enzyme. For instance, using it to inhibit IDO1 in co-culture systems of immune cells and tumor cells could help dissect the specific contributions of the kynurenine pathway to immune escape mechanisms. jst.go.jp This provides a more controlled way to study protein function than genetic methods like knockouts, as a chemical probe offers temporal control over the inhibition.

Exploration of Novel Synthetic Pathways for Complex Indole-Amine Architectures

The synthesis of indole derivatives is a well-established field of organic chemistry, with numerous methods available for constructing the indole core and functionalizing it at various positions. dergipark.org.trresearchgate.netluc.edu Future research could focus on adapting and optimizing these methods for the efficient, scalable, and diverse synthesis of this compound and its analogs.

Classic methods like the Fischer and Gassman indole syntheses provide fundamental routes, but modern transition-metal-catalyzed reactions offer superior efficiency, regioselectivity, and functional group tolerance. luc.eduub.edu Palladium-catalyzed reactions, such as the Larock heteroannulation, are particularly powerful for creating 2,3-disubstituted indoles from o-iodoanilines and alkynes. ub.edu Similar palladium-catalyzed cascade reactions can be used to construct complex indole-fused polycyclic systems. acs.org

Exploring these advanced synthetic strategies would enable the creation of a library of derivatives based on the this compound scaffold. Modifications could be made to the N-alkyl chain, the position and nature of substituents on the benzene (B151609) ring, and the amino group to systematically explore the structure-activity relationship (SAR) for any identified biological activity.

Table 3: Comparison of Potential Synthetic Routes for Indole-Amine Architectures

Synthetic StrategyKey FeaturesApplicability to this compound
Fischer Indole Synthesis Acid-catalyzed rearrangement of an arylhydrazone.A classical, but potentially harsh method; requires a specifically substituted phenylhydrazine (B124118).
Larock Heteroannulation Palladium-catalyzed reaction of an o-haloaniline with an alkyne. ub.eduHigh regioselectivity; suitable for building a substituted indole core.
Palladium-Catalyzed Buchwald-Hartwig Amination Cross-coupling reaction to form C-N bonds.Could be used to install the 5-amino group onto a pre-formed bromo-indole scaffold.
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials. dergipark.org.trHigh efficiency and complexity generation; could be developed for novel indole scaffolds. dergipark.org.tr

Potential for Material Science Research Applications (excluding direct material properties)

The indole ring is an electron-rich aromatic system, a feature that has led to its exploration in the field of materials science, particularly for organic electronics. numberanalytics.comnih.gov The structure of this compound, with its combination of an indole core, a solubilizing alkyl group, and a reactive amino group, makes it an intriguing building block for research into novel functional materials.

The primary research application would be to use it as a monomer or precursor in the synthesis of new organic materials. For example, the 5-amino group provides a reactive handle for polymerization reactions, allowing the incorporation of the 1-(3-methylbutyl)-1H-indole unit into the backbone of a conductive polymer. The electron-donating properties of the indole and amino functionalities could be harnessed in the design of materials for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). numberanalytics.com

Research could also explore the use of this compound in the synthesis of indoloindoles, which are a class of N-heteroacenes with applications as photovoltaic materials. nih.gov The development of synthetic protocols to dimerize or controllably assemble this compound units could lead to new classes of functional dyes or sensors. The focus of this research would be on the synthetic exploration and characterization of these new, larger molecular systems, leveraging the unique electronic and structural contributions of the parent compound. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-(3-methylbutyl)-1H-indol-5-amine?

  • Answer : The compound can be synthesized via multi-component reactions involving indole derivatives. For example, combining 1H-indole-3-carbaldehyde or analogous precursors with alkylating agents (e.g., 3-methylbutyl bromide) under reflux in ethanol, followed by purification via column chromatography. Characterization typically involves 1^1H NMR and 13^13C NMR to confirm substitution patterns and amine functionality .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Answer :

  • 1^1H/13^13C NMR : Essential for verifying the indole backbone, alkyl chain substitution (e.g., 3-methylbutyl group), and amine position. Key signals include aromatic protons (6.5–7.5 ppm) and aliphatic protons from the 3-methylbutyl group (1.0–2.5 ppm) .
  • HPLC : Validates purity (>95% recommended for biological assays) using reverse-phase columns with UV detection at 254–280 nm .

Q. How should researchers address solubility and stability challenges during experimental workflows?

  • Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For aqueous buffers, consider sonication or co-solvents like ethanol (≤10% v/v) .
  • Stability : Store lyophilized powder at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can molecular docking be applied to predict the biological targets of this compound?

  • Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand (compound) and receptor (e.g., androgen receptor, serotonin receptors) using protonation states optimized at physiological pH.
  • Key Interactions : Identify hydrogen bonding with residues (e.g., LEU704, GLY708) and hydrophobic interactions with aromatic side chains. A docking score ≤–7.0 kcal/mol suggests strong binding .

Q. What experimental strategies resolve contradictions in antimicrobial or receptor-binding data across studies?

  • Answer :

  • Assay Conditions : Compare MIC (Minimum Inhibitory Concentration) values against standardized bacterial/fungal strains (e.g., S. aureus ATCC 25923). Adjust pH, temperature, and media composition to match literature protocols .
  • Batch Variability : Verify compound purity and stereochemistry via chiral HPLC or X-ray crystallography if conflicting bioactivity is observed .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Answer :

  • Analog Synthesis : Modify the 3-methylbutyl chain (e.g., cyclization, branching) or indole substituents (e.g., halogenation at position 5).
  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict activity trends. Validate with in vitro assays (e.g., IC50_{50} for enzyme inhibition) .

Q. What computational methods validate the accuracy of predicted metabolic pathways?

  • Answer :

  • In Silico Tools : Employ GLORYx for phase I/II metabolism prediction or SwissADME for cytochrome P450 interactions.
  • Experimental Validation : Compare predictions with LC-MS/MS metabolomics data from hepatocyte incubation studies .

Data Analysis and Reproducibility

Q. How should researchers interpret discrepancies between computational docking scores and experimental binding affinities?

  • Answer :

  • Force Field Calibration : Ensure docking parameters (e.g., grid box size, water placement) align with crystallographic receptor data.
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants (Kd_d) and compare with docking scores .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

  • Answer :

  • Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals.
  • Quality Control : Include positive controls (e.g., doxorubicin for anticancer assays) and validate replicates (n ≥ 3) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.